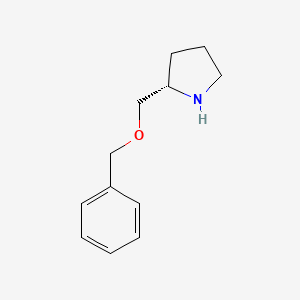

(S)-2-(Benzyloxymethyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(phenylmethoxymethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-5-11(6-3-1)9-14-10-12-7-4-8-13-12/h1-3,5-6,12-13H,4,7-10H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZWVGKAJVSLHAE-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-2-(Benzyloxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Benzyloxymethyl)pyrrolidine is a chiral organic compound that serves as a crucial building block in asymmetric synthesis. Its stereodefined structure makes it a valuable intermediate in the preparation of complex chiral molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a visualization of its role in synthetic chemistry.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in chemical synthesis, influencing reaction conditions, purification methods, and storage. The available quantitative data for this compound are summarized below.

| Physical Property | Value |

| Molecular Formula | C₁₂H₁₇NO[1] |

| Molecular Weight | 191.27 g/mol [1][2] |

| Boiling Point | 282 °C[2] |

| Density | 1.009 g/cm³[2] |

| Flash Point | 114 °C[2] |

| Melting Point | Not available. Experimental determination is required. |

| Optical Rotation | Not available. Experimental determination is required. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are based on established laboratory techniques and can be adapted for specific laboratory conditions.

Determination of Melting Point

Objective: To determine the temperature range over which the solid (if applicable) transitions to a liquid. As no literature value is readily available, this would be an initial determination.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[3]

-

Capillary tubes (sealed at one end)[3]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: If the compound is a solid at room temperature, ensure it is completely dry and finely powdered.[4] Use a mortar and pestle to grind the crystals into a fine powder.[4]

-

Capillary Loading: Pack the dry powder into a capillary tube by tapping the open end into the sample and then gently tapping the sealed end on a hard surface to compact the sample to a height of 2-3 mm.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[3]

-

Heating:

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).[6]

-

Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[3][6]

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or a small-scale distillation apparatus

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating mantle or Bunsen burner

-

Clamps and stand

-

Heat-transfer fluid (e.g., mineral oil)

Procedure (Thiele Tube Method):

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of this compound into a small test tube.

-

Capillary Insertion: Insert a capillary tube, sealed end up, into the test tube containing the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube filled with a heat-transfer fluid, ensuring the sample is below the fluid level. Gently heat the side arm of the Thiele tube.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (a specific gravity bottle) of a known volume

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Pycnometer Calibration: Clean and dry the pycnometer thoroughly. Weigh the empty pycnometer on an analytical balance.

-

Sample Measurement: Fill the pycnometer with this compound, ensuring there are no air bubbles. Place the pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C).

-

Final Weighing: Carefully dry the outside of the pycnometer and weigh it again.

-

Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Determination of Optical Rotation

Objective: To measure the angle of rotation of plane-polarized light caused by the chiral compound and to calculate the specific rotation.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

-

A suitable solvent (e.g., ethanol, chloroform)

Procedure:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a specified solvent in a volumetric flask to obtain a precise concentration (c), typically in g/mL.

-

Polarimeter Calibration: Calibrate the polarimeter using a blank solution (the pure solvent).

-

Sample Measurement: Rinse and fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present. Place the cell in the polarimeter.

-

Angle of Rotation Measurement: Measure the observed angle of rotation (α).

-

Specific Rotation Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

The specific rotation is typically reported with the temperature and the wavelength of the light used (e.g., the sodium D-line, 589 nm).[7]

Synthetic Utility and Workflow

This compound is a valuable chiral auxiliary and building block in asymmetric synthesis. Its pyrrolidine ring system is a common motif in many biologically active compounds and catalysts. The benzyloxymethyl group can serve as a protected hydroxymethyl group, which can be deprotected in later synthetic steps.

A common application involves its use as a chiral ligand in metal-catalyzed asymmetric reactions or as a starting material for the synthesis of more complex chiral molecules. The following diagram illustrates a generalized workflow for its use in asymmetric synthesis.

Caption: Synthetic workflow of this compound.

References

- 1. This compound | C12H17NO | CID 7141630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-BENZYLOXY-METHYLPYRROLIDINE, CAS#: 89597-97-7 [m.chemicalbook.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Specific rotation - Wikipedia [en.wikipedia.org]

(S)-2-(Benzyloxymethyl)pyrrolidine: A Comprehensive Technical Guide for Drug Discovery Professionals

Introduction

(S)-2-(Benzyloxymethyl)pyrrolidine is a chiral pyrrolidine derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features, combining a chiral pyrrolidine ring with a benzyloxymethyl substituent, make it a valuable building block for the asymmetric synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in synthetic workflows.

Chemical Structure and Properties

This compound is a colorless to pale yellow liquid or semi-solid with the molecular formula C₁₂H₁₇NO. Its structure features a five-membered saturated nitrogen-containing heterocycle, the pyrrolidine ring, with a benzyloxymethyl group at the chiral center in the (S)-configuration.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| CAS Number | 89597-97-7 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| IUPAC Name | (2S)-2-(Benzyloxymethyl)pyrrolidine | [1] |

| Appearance | Colorless to pale yellow liquid or semi-solid | |

| Boiling Point | Not readily available | |

| Solubility | Soluble in common organic solvents | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.38-7.25 (m, 5H), 4.55 (s, 2H), 3.60-3.50 (m, 2H), 3.35-3.25 (m, 1H), 3.00-2.90 (m, 1H), 2.85-2.75 (m, 1H), 1.90-1.70 (m, 4H), 1.60-1.50 (br s, 1H) | [2][3][4] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 138.5, 128.4, 127.7, 127.6, 73.3, 72.8, 60.2, 46.8, 28.0, 25.6 | [2][3][5][6][7] |

| Mass Spectrum (ESI-MS) | m/z 192.1 [M+H]⁺ | [2] |

| IR (neat, cm⁻¹) | 3350 (N-H), 3030, 2960, 2870 (C-H), 1495, 1455 (C=C, aromatic), 1100 (C-O) | [2] |

Experimental Protocols: Synthesis of this compound

The most common and efficient synthesis of this compound starts from the readily available and chiral amino acid, L-proline. The synthesis involves two main steps: the reduction of the carboxylic acid to a primary alcohol, followed by the protection of the alcohol as a benzyl ether.

Step 1: Synthesis of (S)-2-(Hydroxymethyl)pyrrolidine from L-Proline

This step involves the reduction of the carboxylic acid group of L-proline. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.

-

Materials:

-

L-Proline

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of LiAlH₄ in anhydrous THF.

-

The suspension is cooled to 0 °C in an ice bath.

-

L-proline is slowly added portion-wise to the stirred suspension, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and finally more water, while maintaining the temperature below 20 °C.

-

The resulting granular precipitate is filtered off and washed with THF.

-

The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude (S)-2-(Hydroxymethyl)pyrrolidine.

-

The crude product can be purified by vacuum distillation to obtain a colorless oil.

-

Step 2: Benzylation of (S)-2-(Hydroxymethyl)pyrrolidine

The hydroxyl group of (S)-2-(Hydroxymethyl)pyrrolidine is then protected as a benzyl ether using benzyl bromide in the presence of a base.

-

Materials:

-

(S)-2-(Hydroxymethyl)pyrrolidine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide (BnBr)

-

Anhydrous N,N-dimethylformamide (DMF) or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, a solution of (S)-2-(Hydroxymethyl)pyrrolidine in anhydrous DMF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

-

The reaction mixture is cooled back to 0 °C, and benzyl bromide is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford pure this compound.

-

Application in Synthetic Workflows

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its chiral nature allows for the stereoselective construction of complex molecular architectures. A notable application is in the synthesis of pyrrolidine-containing drugs, such as certain classes of antivirals, CNS agents, and enzyme inhibitors.

Below is a generalized workflow illustrating the utility of this compound as a synthetic intermediate.

This diagram illustrates the two-step synthesis of the target intermediate from L-proline. Subsequently, it shows a general pathway where the intermediate undergoes further functionalization and coupling reactions to be incorporated into a more complex molecule, ultimately leading to an Active Pharmaceutical Ingredient (API). This highlights its role as a key chiral building block in drug discovery and development.[8][9]

Conclusion

This compound is a versatile and valuable chiral intermediate for the synthesis of a wide range of biologically active compounds. Its straightforward preparation from L-proline and the utility of its functional groups make it an attractive starting material for drug discovery programs. The detailed experimental protocols and the illustrated synthetic workflow provided in this guide are intended to support researchers and scientists in leveraging the potential of this important molecule in their drug development endeavors.

References

- 1. This compound | C12H17NO | CID 7141630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 1-(Phenylmethyl)pyrrolidine | C11H15N | CID 122501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Benzyl-2-pyrrolidinone(5291-77-0) 13C NMR spectrum [chemicalbook.com]

- 7. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

Synthesis of (S)-2-(Benzyloxymethyl)pyrrolidine from (S)-prolinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (S)-2-(Benzyloxymethyl)pyrrolidine, a valuable chiral building block in organic synthesis and drug development. The primary route for this transformation, the O-benzylation of (S)-prolinol, will be detailed, including reaction mechanisms, experimental protocols, and purification techniques.

Introduction

This compound is a chiral pyrrolidine derivative utilized as a versatile intermediate in the synthesis of complex organic molecules and pharmacologically active compounds.[1] Its structure incorporates a stereocenter defined by the starting material, (S)-prolinol, and a benzyl ether functional group that can serve as a protecting group or a key pharmacophoric element. The synthesis from readily available and optically pure (S)-prolinol makes it an attractive target for synthetic chemists.

Synthetic Pathway Overview

The principal and most direct method for the synthesis of this compound from (S)-prolinol is the Williamson ether synthesis. This reaction involves the deprotonation of the primary alcohol of (S)-prolinol to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl halide.

Reaction Mechanism

The reaction proceeds in two main steps:

-

Deprotonation: A strong base, typically sodium hydride (NaH), is used to abstract the acidic proton from the hydroxyl group of (S)-prolinol, forming a sodium alkoxide intermediate.

-

Nucleophilic Substitution: The resulting alkoxide attacks the benzylic carbon of benzyl bromide (BnBr) in an SN2 reaction, displacing the bromide ion and forming the desired benzyl ether.

It is important to note that the secondary amine of the pyrrolidine ring can also be deprotonated and subsequently benzylated. To favor O-benzylation, careful control of stoichiometry and reaction conditions is necessary.

Experimental Protocols

The following section details the experimental procedures for the synthesis of the starting material, (S)-prolinol, and the target compound, this compound.

Synthesis of (S)-Prolinol

(S)-prolinol is conveniently prepared by the reduction of the readily available and inexpensive amino acid, L-proline.

Reaction:

References

Spectroscopic Profile of (S)-2-(Benzyloxymethyl)pyrrolidine: A Technical Guide

This technical guide provides a detailed overview of the spectroscopic data for the chiral compound (S)-2-(Benzyloxymethyl)pyrrolidine. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document presents predicted data based on the compound's structure, alongside detailed experimental protocols for acquiring such spectra.

Compound Overview

-

Compound Name: this compound

-

Molecular Formula: C₁₂H₁₇NO[1]

-

Exact Mass: 191.131014 Da[1]

-

CAS Number: 89597-97-7[1]

**this compound is a chiral organic compound featuring a pyrrolidine ring substituted at the 2-position with a benzyloxymethyl group.[3] This structure makes it a valuable building block in asymmetric synthesis and medicinal chemistry.[2]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.38 - 7.25 | m | 5H | - | Ar-H |

| 4.55 | s | 2H | - | O-CH₂ -Ph |

| 3.52 | dd | 1H | 9.0, 4.0 | CH -CH₂-O |

| 3.45 | dd | 1H | 9.0, 6.5 | CH -CH₂-O |

| 3.20 | m | 1H | - | N-CH |

| 2.95 | m | 1H | - | N-CH₂ |

| 2.85 | m | 1H | - | N-CH₂ |

| 2.10 | s (broad) | 1H | - | N-H |

| 1.90 - 1.70 | m | 4H | - | CH₂ -CH₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Ar-C (quaternary) |

| 128.4 | Ar-C H |

| 127.7 | Ar-C H |

| 127.5 | Ar-C H |

| 74.0 | O-C H₂-Ph |

| 73.5 | C H₂-O |

| 58.0 | N-C H |

| 46.5 | N-C H₂ |

| 28.0 | C H₂ |

| 25.5 | C H₂ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3300 | Medium, Broad | N-H Stretch (secondary amine) |

| 3100 - 3000 | Medium | C-H Stretch (aromatic) |

| 2980 - 2850 | Strong | C-H Stretch (aliphatic) |

| 1600, 1495, 1450 | Medium to Weak | C=C Stretch (aromatic ring) |

| 1100 | Strong | C-O-C Stretch (ether) |

| 740, 700 | Strong | C-H Bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 191 | 20 | [M]⁺ (Molecular Ion) |

| 108 | 80 | [C₇H₈O]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion - Base Peak) |

| 84 | 95 | [C₅H₁₀N]⁺ |

| 70 | 50 | [C₄H₈N]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-25 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing.

-

Filtration: To ensure a homogeneous magnetic field, filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could cause peak broadening.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity, which sharpens the spectral lines.

-

Acquire the ¹H NMR spectrum. For a typical small molecule, 8 to 16 scans are usually sufficient.

-

For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Place a few drops of a concentrated solution of this compound in a volatile solvent (e.g., dichloromethane) onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the neat compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing: Identify and label the wavenumbers of the significant absorption bands in the spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample, typically dissolved in a suitable volatile solvent like methanol or acetonitrile, into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized in the ion source.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing it to fragment.

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The most abundant ion is designated as the base peak and is assigned a relative abundance of 100%.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to (S)-2-(Benzyloxymethyl)pyrrolidine for Researchers and Drug Development Professionals

Introduction: (S)-2-(Benzyloxymethyl)pyrrolidine, a chiral pyrrolidine derivative, is a versatile building block and chiral auxiliary in organic synthesis. Its significance in medicinal chemistry stems from its role in the stereoselective synthesis of complex molecules, contributing to the development of novel therapeutic agents. This guide provides a comprehensive overview of its commercial availability, key technical data, and methodologies for its application.

Commercial Availability and Suppliers

This compound, identified by CAS number 89597-97-7, is available from various chemical suppliers. The purity and specifications may vary, and it is crucial to consult the supplier's certificate of analysis for detailed information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| LookChem | (S)-2-BENZYLOXY-METHYLPYRROLIDINE | 89597-97-7 | C12H17NO | 191.27 | Not specified | Also known as O-Benzyl-L-prolinol. |

| ChemicalBook | (S)-2-BENZYLOXY-METHYLPYRROLIDINE | 89597-97-7 | C12H17NO | 191.27 | Not specified | Boiling point listed as 282℃.[1] |

| BenchChem | 2-[(Benzyloxy)methyl]pyrrolidine | 148562-33-8 (racemate) | C12H17NO | 191.27 | Not specified | Note: CAS for racemate. Inquire for (S)-isomer. |

| CymitQuimica | 2-[(Benzyloxy)methyl]pyrrolidine | 148562-33-8 (racemate) | C12H17NO | 191.27 | 95% | Supplier is Apollo Scientific. Note: CAS for racemate.[2] |

| Vibrant Pharma Inc. | (R)-2-((Benzyloxy)methyl)pyrrolidine | Not specified | Not specified | Not specified | Not specified | Note: Lists the (R)-isomer. Inquire for (S)-isomer.[3] |

Note: When sourcing, it is imperative to confirm the stereochemistry and enantiomeric excess with the supplier, as some suppliers may list the racemic mixture or the opposite enantiomer.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C12H17NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Boiling Point | 282 °C | [1] |

| Density | 1.009 g/cm³ | [1] |

| Flash Point | 114 °C | [1] |

| pKa | 10.40 ± 0.10 (Predicted) | [1] |

Experimental Protocols

The synthesis of this compound typically starts from the readily available chiral precursor, (S)-prolinol (L-prolinol). The following is a representative protocol based on established chemical transformations.

Synthesis of this compound from (S)-Prolinol

This two-step process involves the protection of the pyrrolidine nitrogen followed by the benzylation of the hydroxyl group.

Step 1: N-Protection of (S)-Prolinol

A common strategy is to protect the secondary amine of (S)-prolinol to prevent side reactions during the subsequent benzylation step. The Boc (tert-butyloxycarbonyl) protecting group is frequently used.

-

Materials: (S)-Prolinol, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃).

-

Procedure:

-

Dissolve (S)-prolinol in dichloromethane in a round-bottom flask.

-

Add a base such as triethylamine or an aqueous solution of sodium bicarbonate.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Perform an aqueous work-up by washing the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-prolinol.

-

Step 2: O-Benzylation of N-Boc-(S)-Prolinol

The hydroxyl group of the N-protected prolinol is then converted to a benzyl ether.

-

Materials: N-Boc-(S)-prolinol, Sodium hydride (NaH), Benzyl bromide (BnBr), Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Slowly add a solution of N-Boc-(S)-prolinol in anhydrous THF to the suspension.

-

Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.

-

Slowly add benzyl bromide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting N-Boc protected this compound can be purified by column chromatography.

-

Deprotection of the Boc group can be achieved using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

-

Applications in Asymmetric Synthesis and Drug Development

This compound is a valuable chiral building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its pyrrolidine ring is a common motif in many FDA-approved drugs.[4]

Workflow for the Application of this compound in Asymmetric Synthesis

Logical Flow in a Drug Discovery Program

The pyrrolidine scaffold is a key component in the development of new drugs. The following diagram illustrates a simplified logical flow.

Conclusion

This compound is a cornerstone for stereoselective synthesis in both academic research and industrial drug development. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible and indispensable tool for chemists. The strategic incorporation of this chiral building block can significantly impact the efficiency and success of developing enantiomerically pure compounds with potential therapeutic applications.

References

- 1. (S)-2-BENZYLOXY-METHYLPYRROLIDINE, CAS#: 89597-97-7 [m.chemicalbook.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (S)-2-(Benzyloxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (S)-2-(Benzyloxymethyl)pyrrolidine (CAS RN: 89597-97-7), a chiral organic compound frequently utilized as a building block in the synthesis of enantiopure compounds for drug development and medicinal chemistry.[1] Due to its potential hazards, a thorough understanding of its properties and adherence to strict safety protocols are imperative for all personnel handling this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C12H17NO | [1][2][3] |

| Molecular Weight | 191.27 g/mol | [2][3] |

| Boiling Point | 282 °C | [1][2] |

| Density | 1.009 g/cm³ | [1][2] |

| Flash Point | 114 °C | [1][2] |

| pKa | 10.40 ± 0.10 (Predicted) | [2] |

| Appearance | White to off-white solid | [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[4] |

Signal Word: Warning[4]

Pictograms:

Experimental Protocols for Safe Handling

Adherence to the following protocols is mandatory to minimize risk and ensure a safe laboratory environment when working with this compound.

3.1. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[4] Use of a chemical fume hood is required to avoid breathing vapors, mist, or gas.[4] Ensure appropriate exhaust ventilation is available at places where dust may be formed.[4]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation location.[5]

3.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[4] | Protects against splashes and eye irritation.[4] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4] | Prevents skin contact and irritation.[4] Use proper glove removal technique to avoid contaminating skin.[4] |

| Skin and Body Protection | A complete suit protecting against chemicals, such as a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4] | Provides a barrier against accidental skin exposure. |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[4] | Required if ventilation is inadequate or if aerosols/dust are generated. |

3.3. Handling and Storage Procedures

-

Handling: Avoid contact with skin, eyes, and clothing.[4][5] Do not breathe vapors or dust.[4][5] Wash hands thoroughly after handling and before breaks.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Recommended storage temperature is 2-8°C.[4] Store locked up.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[5]

First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Protocol |

| If Swallowed | Do NOT induce vomiting.[6] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[6] |

| If Inhaled | Move the person into fresh air.[4] If not breathing, give artificial respiration.[4] Consult a physician.[4] |

| In Case of Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing.[4][6] Consult a physician if irritation persists.[4] |

| In Case of Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[4][6] Remove contact lenses, if present and easy to do.[4] Continue rinsing and consult a physician immediately.[4][6] |

General Advice: Always show the Safety Data Sheet (SDS) to the attending medical professional.[4]

Accidental Release and Disposal

-

Spill Response: Evacuate personnel to a safe area.[4] Wear appropriate PPE, including respiratory protection.[4] Do not let the product enter drains.[4] For solid spills, sweep up and shovel without creating dust.[4] For liquid spills, soak up with an inert absorbent material.[5] Place in suitable, closed containers for disposal.[4][5]

-

Waste Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4] Contaminated packaging should be disposed of in the same manner as the product.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Hazardous combustion products may include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[4] The available data indicates acute oral toxicity and irritation to the skin, eyes, and respiratory system.[4] No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[4]

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

Caption: Workflow for Safe Handling of Hazardous Chemicals.

References

- 1. Cas 89597-97-7,(S)-2-BENZYLOXY-METHYLPYRROLIDINE, | lookchem [lookchem.com]

- 2. (S)-2-BENZYLOXY-METHYLPYRROLIDINE, CAS#: 89597-97-7 [m.chemicalbook.com]

- 3. This compound | C12H17NO | CID 7141630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.ca [fishersci.ca]

The Ascendance of (S)-2-(Benzyloxymethyl)pyrrolidine: A Chiral Auxiliary from Nature's Toolkit

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry. Within the arsenal of chiral auxiliaries, (S)-2-(Benzyloxymethyl)pyrrolidine has emerged as a robust and reliable tool for asymmetric synthesis. Derived from the naturally occurring amino acid L-proline, this auxiliary offers a powerful platform for the stereoselective formation of carbon-carbon bonds, particularly in the alkylation of enolates.

This technical guide delves into the discovery, history, and core applications of this compound as a chiral auxiliary. It provides a comprehensive overview of its synthesis, mechanism of action, and detailed experimental protocols for its use in asymmetric alkylation, supported by quantitative data and logical workflow diagrams.

From the Chiral Pool: A Legacy of Proline

The story of this compound is rooted in the "chiral pool" concept, which leverages readily available, enantiomerically pure natural products as starting materials for asymmetric synthesis. Its parent compound, (S)-prolinol, is synthesized via the reduction of L-proline, a common amino acid. The subsequent benzylation of the hydroxyl group in (S)-prolinol yields this compound.

The development of this auxiliary was influenced by the pioneering work of Dieter Enders on the closely related (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (RAMP). The success of the SAMP/RAMP hydrazone methodology in asymmetric alkylation highlighted the efficacy of the pyrrolidine scaffold in transferring stereochemical information. The benzyloxymethyl group in the title auxiliary serves a similar purpose to the methoxymethyl group in SAMP, acting as a key chelating agent to create a rigid, sterically defined environment around the reactive center.

Mechanism of Stereocontrol: A Chelation-Controlled Approach

The efficacy of this compound as a chiral auxiliary lies in its ability to direct the approach of an electrophile to one face of a prochiral enolate. This is achieved through a combination of steric hindrance and chelation.

The general workflow for an asymmetric alkylation using this auxiliary can be visualized as follows:

Figure 1: General workflow for the synthesis and application of this compound.

Upon formation of an amide between the chiral auxiliary and a prochiral carboxylic acid derivative, deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The lithium cation is chelated by the oxygen of the benzyloxymethyl group and the enolate oxygen, creating a rigid bicyclic structure. This conformation effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the less sterically hindered face, thus inducing high diastereoselectivity.

Quantitative Performance in Asymmetric Alkylation

The performance of this compound as a chiral auxiliary is demonstrated by the high diastereoselectivities and enantiomeric excesses achieved in the alkylation of derived amides. The following table summarizes representative data for the alkylation of the N-propanoyl derivative.

| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) of Product |

| Methyl Iodide | >95% | >95% |

| Ethyl Iodide | >95% | >95% |

| Benzyl Bromide | >98% | >98% |

| Isopropyl Iodide | >90% | >90% |

Table 1: Diastereoselectivities and enantiomeric excesses for the asymmetric alkylation of the N-propanoylamide of this compound.

Detailed Experimental Protocols

Synthesis of this compound

The synthesis of the chiral auxiliary from (S)-prolinol is a straightforward two-step process.

Figure 2: Experimental workflow for the synthesis of the chiral auxiliary.

Protocol:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of (S)-prolinol (1.0 eq) in anhydrous THF is added dropwise.

-

The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.

-

The reaction is cooled back to 0 °C, and benzyl bromide (1.1 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Asymmetric Alkylation of a Chiral Amide

This protocol outlines the formation of the chiral amide, its diastereoselective alkylation, and the subsequent cleavage of the auxiliary.

Figure 3: Experimental workflow for asymmetric alkylation and auxiliary cleavage.

Protocol:

-

Amide Formation: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, propanoyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 2 hours. The mixture is then washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude N-propanoyl amide, which can be purified by column chromatography.

-

Diastereoselective Alkylation: A solution of the N-propanoyl amide (1.0 eq) in anhydrous THF is added dropwise to a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere. The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation. The desired electrophile (e.g., benzyl bromide, 1.2 eq) is then added dropwise, and the reaction is stirred at -78 °C for 4-6 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The diastereomeric excess can be determined at this stage by NMR or chromatography.

-

Auxiliary Cleavage: The crude alkylated amide is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (LiAlH4) (2.0 eq) in anhydrous THF at 0 °C. The mixture is then heated to reflux for 4-6 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give a mixture of the chiral alcohol and the recovered auxiliary. These can be separated by column chromatography. The enantiomeric excess of the chiral alcohol can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Conclusion

This compound stands as a testament to the power of chiral pool-based synthesis. Its straightforward preparation, robust performance, and the high levels of stereocontrol it imparts make it a valuable tool for the synthesis of enantiomerically enriched molecules. For researchers in drug discovery and development, where stereochemistry is paramount, this chiral auxiliary offers a reliable and efficient method for the construction of complex chiral architectures. The detailed protocols and performance data provided in this guide serve as a practical resource for the successful application of this important synthetic tool.

Theoretical Underpinnings and Practical Guidance for the Stereocontrolled Synthesis of (S)-2-(Benzyloxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical principles and practical methodologies governing the stereocontrolled synthesis of (S)-2-(Benzyloxymethyl)pyrrolidine. This chiral pyrrolidine derivative is a valuable building block in the development of pharmaceuticals and as a component of chiral catalysts and auxiliaries. Understanding the factors that dictate the stereochemical outcome of its synthesis is paramount for ensuring the efficacy and safety of the final products.

Theoretical Framework of Stereocontrol

The stereoselective synthesis of this compound from the chiral precursor (S)-proline is a well-established route that proceeds in two key steps: the reduction of the carboxylic acid to a primary alcohol, followed by O-benzylation. The stereocontrol of the final product is primarily dictated by the stereochemistry of the starting material, (S)-proline, which is a readily available and optically pure amino acid.

The crucial transformation for introducing the benzyloxymethyl moiety is the O-benzylation of (S)-prolinol. This reaction is typically achieved via a Williamson ether synthesis, which follows an S_N2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the hydroxyl group of (S)-prolinol is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.

From a theoretical standpoint, several factors are critical for maintaining the stereochemical integrity at the C2 position of the pyrrolidine ring:

-

Reaction Mechanism: The S_N2 mechanism involves a backside attack by the nucleophile on the electrophilic carbon. In the case of O-benzylation of (S)-prolinol, the reaction occurs at the hydroxyl group, which is attached to a methylene group (a primary carbon). The stereocenter at C2 of the pyrrolidine ring is not directly involved in the bond-forming or bond-breaking steps. Therefore, the reaction proceeds with retention of the (S)-configuration at the C2 position.

-

Computational Studies of S_N2 Reactions: Density Functional Theory (DFT) calculations on S_N2 reactions have provided significant insights into the transition state and energy profiles of such transformations.[1][2] These studies confirm that for a primary electrophile like benzyl bromide, the S_N2 pathway is highly favored, proceeding through a well-defined transition state with inversion of configuration at the electrophilic carbon, and without affecting the stereochemistry of the nucleophile. The use of polar aprotic solvents, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is known to accelerate S_N2 reactions by solvating the cation of the base and leaving the "naked" nucleophile free to react.

-

Role of the Starting Material: The high enantiomeric purity of commercially available (S)-proline is the cornerstone of the stereocontrol in this synthesis. As the stereocenter is pre-existing and unaffected by the subsequent chemical transformations, the enantiomeric excess (ee%) of the final product is expected to be very high, often exceeding 99%.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of (S)-Prolinol from (S)-Proline

(S)-prolinol is a key intermediate in the synthesis of many pharmaceutical precursors.[3]

Materials:

-

(S)-Proline

-

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of (S)-proline in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential addition of water and a 15% aqueous solution of NaOH at 0 °C.

-

The resulting precipitate is filtered off and washed with THF.

-

The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude (S)-prolinol.

-

The crude product can be purified by distillation or chromatography to afford pure (S)-prolinol.

Synthesis of this compound from (S)-Prolinol

This step involves the O-benzylation of the hydroxyl group of (S)-prolinol.

Materials:

-

(S)-Prolinol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl bromide (BnBr)

-

Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere, a solution of (S)-prolinol in anhydrous DMF is added dropwise.

-

The mixture is stirred at 0 °C for 30-60 minutes to allow for the formation of the sodium alkoxide.

-

Benzyl bromide is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight, or until completion as indicated by TLC analysis.

-

The reaction is quenched by the slow addition of water at 0 °C.

-

The mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to give this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and its precursor. Please note that yields can vary depending on the scale of the reaction and the specific conditions used.

| Step | Starting Material | Product | Reagents & Conditions | Typical Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |

| Reduction | (S)-Proline | (S)-Prolinol | 1. LiAlH₄, THF, reflux 2. H₂O, NaOH(aq) | 85-95 | >99% | N/A |

| O-Benzylation | (S)-Prolinol | This compound | 1. NaH, DMF, 0 °C 2. BnBr, rt | 70-85 | >99% | N/A |

Visualizations

The following diagrams illustrate the key synthetic pathway and the proposed reaction mechanism.

Caption: Synthetic pathway to this compound.

Caption: Mechanism of O-benzylation of (S)-Prolinol.

References

The Expanding Therapeutic Potential of (S)-2-(Benzyloxymethyl)pyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chiral scaffold of (S)-2-(Benzyloxymethyl)pyrrolidine is proving to be a versatile building block in the development of novel therapeutics, with derivatives demonstrating significant potential across a spectrum of applications, including oncology, neurodegenerative diseases, and infectious diseases. This technical guide consolidates the latest research, presenting key data, detailed experimental protocols, and insights into the mechanisms of action of these promising compounds. The inherent structural features of the pyrrolidine ring, combined with the benzyloxymethyl substituent, offer a unique platform for designing molecules with high target specificity and potent biological activity.

Core Applications and Quantitative Data

Research has illuminated the potential of this compound derivatives in several key therapeutic areas. Quantitative data from various studies are summarized below to facilitate comparison and highlight the structure-activity relationships of these compounds.

Anticancer Activity

Derivatives of this compound have emerged as promising anticancer agents, with several studies demonstrating their potent inhibitory effects on various cancer cell lines. A notable mechanism of action is the inhibition of monoacylglycerol lipase (MAGL), an enzyme overexpressed in aggressive cancers that plays a key role in producing pro-tumorigenic signaling lipids.

| Compound ID | Cancer Cell Line | Target | IC50 (nM) | Growth Inhibition (%) | Citation |

| Benzoxazole-pyrrolidinone 19 (4-NO2 derivative) | SNB-75 (CNS Cancer) | MAGL | 8.4 | 35.49 | |

| Benzoxazole-pyrrolidinone 20 (4-SO2NH2 derivative) | SNB-75 (CNS Cancer) | MAGL | 7.6 | 31.88 | |

| Tetrazolopyrrolidine-1,2,3-triazole 7a | HeLa (Cervical Cancer) | - | 320 | - | [1] |

| Tetrazolopyrrolidine-1,2,3-triazole 7i | HeLa (Cervical Cancer) | - | 1800 | - | [1] |

Neuroprotective Effects

The neuroprotective potential of this compound derivatives is a rapidly advancing area of research. A key mechanism identified is the disruption of the protein-protein interaction between postsynaptic density protein 95 (PSD-95) and neuronal nitric oxide synthase (nNOS), which is implicated in excitotoxic neuronal damage in conditions like ischemic stroke.

| Compound Class | Model | Target | Efficacy | Citation |

| Benzyloxy benzamide derivatives | Primary cortical neurons (glutamate-induced damage) | PSD95-nNOS PPI | Improved neuroprotection | [1] |

| Chiral N-substituted aryloxymethyl pyrrolidines | Alzheimer's disease models | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Fatty Acid Amide Hydrolase (FAAH) | Submicromolar inhibition | [2][3] |

Antiviral Activity

The broad-spectrum antiviral potential of pyrrolidine derivatives is an area of active investigation. While specific data for this compound derivatives is emerging, related compounds have shown promise against a range of viruses.

| Compound Class/ID | Virus | Cell Line | EC50 (µM) | Citation |

| 1-O-alkyl-2-O-substituted glyceryl RVn analogs | SARS-CoV-2 | Calu-3 | 0.034 - 0.077 | [4] |

| Benzylidene hydrazides | Vesicular stomatitis virus (VSV) | HeLa | Active | [5] |

| Vanillin-1,2,3-triazole derivative 8 | Zika Virus | Vero | 27.14 | [6] |

Other Potential Applications

The versatility of the this compound scaffold extends to other therapeutic areas, including:

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Pyrrolidine amides have been extensively studied as DPP-IV inhibitors for the treatment of type 2 diabetes.[7][8]

-

CXCR4 Antagonism: Derivatives have shown potent inhibitory activity against the SDF-1α binding to the CXCR4 receptor, indicating potential applications in HIV treatment and cancer metastasis.[5]

Key Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these derivatives exert their effects is crucial for rational drug design and optimization.

Monoacylglycerol Lipase (MAGL) Inhibition in Cancer

In aggressive cancers, MAGL hydrolyzes monoacylglycerols to produce free fatty acids, which are then converted into pro-tumorigenic signaling lipids like lysophosphatidic acid (LPA) and prostaglandin E2 (PGE2).[9][10][11][12][13] These lipids promote cancer cell migration, invasion, and survival. This compound derivatives designed as MAGL inhibitors can block this pathway, reducing the levels of these oncogenic lipids and thereby suppressing tumor progression.

Caption: Inhibition of the MAGL pathway by this compound derivatives.

Disruption of PSD-95/nNOS Interaction in Neuroprotection

In neurological disorders such as ischemic stroke, excessive activation of NMDA receptors leads to an influx of calcium, which in turn activates nNOS. This activation is facilitated by the scaffolding protein PSD-95, which brings nNOS into close proximity with the NMDA receptor.[14][15][16][17][18] The resulting overproduction of nitric oxide (NO) is a key contributor to neuronal damage. This compound derivatives can be designed to interfere with the interaction between PSD-95 and nNOS, thereby preventing the excessive NO production and conferring a neuroprotective effect.

Caption: Neuroprotection via disruption of the PSD-95/nNOS interaction.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. Below are representative methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of N-Benzyl-2-(5-substituted-1,3,4-oxadiazolyl)pyrrolidine Derivatives

This procedure outlines a common method for synthesizing derivatives from L-proline.[19]

Materials:

-

(S)-1-benzylpyrrolidine-2-carbohydrazide

-

Appropriate aromatic carboxylic acid

-

Phosphorus oxychloride (POCl₃)

-

Ethanol

-

Sodium bicarbonate solution (concentrated)

-

Ice

Procedure:

-

A mixture of (S)-1-benzylpyrrolidine-2-carbohydrazide (0.01 mol), the desired aromatic carboxylic acid (0.01 mol), and phosphorus oxychloride (5 ml) is refluxed for 9-12 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) using a chloroform-ethanol (4:1) eluent.

-

Upon completion, the reaction mixture is carefully poured into ice water.

-

The solution is made basic by the addition of a concentrated sodium bicarbonate solution.

-

The resulting solid precipitate is filtered, washed with water, and dried.

-

The crude product is recrystallized from ethanol to yield the purified N-benzyl-2-(5-substituted-1,3,4-oxadiazolyl)pyrrolidine derivative.

Experimental Workflow for Asymmetric Synthesis of 2,2-Disubstituted Pyrrolidines

This workflow illustrates a catalytic enantioselective method for synthesizing chiral 2,2-disubstituted pyrrolidines.[20]

Caption: Workflow for the enantioselective synthesis of 2,2-disubstituted pyrrolidines.

In Vitro Antibacterial Activity Assessment (Disk Diffusion Method)

This protocol describes a standard method for evaluating the antibacterial properties of synthesized compounds.[19]

Materials:

-

Synthesized pyrrolidine derivatives

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Nutrient agar plates

-

Sterile Whatman filter paper discs (6 mm diameter)

-

Standard antibiotic (e.g., Gentamycin) as a positive control

-

Solvent (e.g., DMSO) as a negative control

-

Incubator (37 °C)

Procedure:

-

Prepare stock solutions of the synthesized compounds (e.g., 10 µg/mL in DMSO).

-

Inoculate the surface of the nutrient agar plates uniformly with the test bacterial strains.

-

Impregnate sterile filter paper discs with the stock solutions of the test compounds and the positive control. A disc impregnated with the solvent serves as the negative control.

-

Place the discs on the surface of the inoculated agar plates, ensuring firm contact.

-

Incubate the plates at 37 °C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each disc in millimeters. The size of the zone is indicative of the antibacterial activity.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a foundation for the development of a diverse range of therapeutic agents. The derivatives have demonstrated significant potential in oncology, neuroprotection, and anti-infective applications. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and optimization of pharmacokinetic properties will be crucial in translating the promise of these compounds into clinically effective therapies. Future research should focus on expanding the library of derivatives, exploring novel therapeutic targets, and conducting in vivo efficacy and safety studies to advance the most promising candidates toward clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-O-Octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043). Evaluation of Oral V2043 in a Mouse Model of SARS-CoV-2 Infection and Synthesis and Antiviral Evaluation of Additional Phospholipid Esters with Enhanced Anti-SARS-CoV-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Monoacylglycerol lipase exerts dual control over endocannabinoid and fatty acid pathways to support prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. e-century.us [e-century.us]

- 13. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 14. Disrupting nNOS–PSD95 Interaction Improves Neurological and Cognitive Recoveries after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. jneurosci.org [jneurosci.org]

- 18. Disrupting interaction of PSD-95 with nNOS attenuates hemorrhage-induced thalamic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Asymmetric Alkylation utilizing (S)-2-(Benzyloxymethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric alkylation is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, which is critical in the development of chiral drugs and complex molecules. Chiral auxiliaries are a reliable and effective tool for achieving high levels of stereoselectivity. This document provides detailed application notes and protocols for the use of (S)-2-(Benzyloxymethyl)pyrrolidine as a chiral auxiliary in the asymmetric alkylation of ketones and aldehydes.

This compound is a proline-derived chiral auxiliary, analogous to the well-established SAMP/RAMP auxiliaries developed by E. J. Corey and Dieter Enders.[1] The methodology involves the temporary attachment of the chiral auxiliary to a carbonyl compound to form a chiral hydrazone. The steric hindrance and electronic properties of the auxiliary then direct the approach of an electrophile to one face of the intermediate aza-enolate, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched carbonyl compound. The bulky benzyloxymethyl group is anticipated to provide excellent stereochemical control.

Logical Workflow of Asymmetric Alkylation

The overall process can be summarized in three key steps: hydrazone formation, diastereoselective alkylation, and auxiliary cleavage.

References

protocol for SAMP/RAMP hydrazone synthesis with (S)-2-(Benzyloxymethyl)pyrrolidine

Topic: Protocol for SAMP/RAMP Hydrazone Synthesis with (S)-2-(Benzyloxymethyl)pyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asymmetric synthesis is a cornerstone of modern drug discovery and development, enabling the selective synthesis of stereoisomers with desired therapeutic activities. The Enders SAMP/RAMP hydrazone methodology is a powerful and widely utilized strategy for the asymmetric α-alkylation of aldehydes and ketones. This method relies on the use of chiral auxiliaries, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), to control the stereochemical outcome of the reaction.

This document provides a detailed protocol for the synthesis of chiral hydrazones using a related and valuable chiral auxiliary, (S)-1-amino-2-(benzyloxymethyl)pyrrolidine. The benzyloxy group offers different steric and electronic properties compared to the methoxy group in SAMP, which can influence the stereoselectivity of the subsequent alkylation reactions. The protocol is divided into three main stages: the formation of the hydrazone, the asymmetric alkylation, and the final cleavage of the hydrazone to yield the α-substituted carbonyl compound.

Reaction Principle and Workflow

The overall process involves the condensation of an achiral aldehyde or ketone with the chiral auxiliary (S)-1-amino-2-(benzyloxymethyl)pyrrolidine to form a chiral hydrazone. Subsequent deprotonation with a strong base, such as lithium diisopropylamide (LDA) or tert-butyllithium, generates a stereochemically defined azaenolate. This intermediate then reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner. Finally, the chiral auxiliary is cleaved from the alkylated hydrazone to afford the desired enantiomerically enriched α-alkylated carbonyl compound, with the chiral auxiliary being recoverable for reuse.

Caption: Experimental workflow for the asymmetric α-alkylation of carbonyl compounds using (S)-1-amino-2-(benzyloxymethyl)pyrrolidine.

Detailed Experimental Protocols

Protocol 1: Synthesis of the (S)-Hydrazone

This protocol describes the formation of the chiral hydrazone from a generic ketone.

Materials:

-

Ketone (1.0 eq)

-

(S)-1-amino-2-(benzyloxymethyl)pyrrolidine (1.2 eq)

-

Anhydrous toluene or benzene

-

p-Toluenesulfonic acid monohydrate (0.05 eq)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone (1.0 eq), (S)-1-amino-2-(benzyloxymethyl)pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Add sufficient anhydrous toluene or benzene to dissolve the reactants.

-

Heat the mixture to reflux and allow the reaction to proceed for 12-24 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude hydrazone can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Asymmetric α-Alkylation of the (S)-Hydrazone

This protocol details the diastereoselective alkylation of the chiral hydrazone.

Materials:

-

(S)-Hydrazone (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.1 eq)

-

Alkyl halide (electrophile, 1.2 eq)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Dissolve the (S)-hydrazone (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium or LDA (1.1 eq) dropwise to the solution. The formation of the azaenolate is often indicated by a color change.

-

Stir the mixture at -78 °C for 2-4 hours.

-

Add the alkyl halide (1.2 eq) dropwise to the solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude alkylated hydrazone can be purified by flash column chromatography.

Protocol 3: Cleavage of the Alkylated Hydrazone

This protocol describes two common methods for cleaving the hydrazone to regenerate the carbonyl group.

Method A: Ozonolysis

Materials:

-

Alkylated (S)-hydrazone (1.0 eq)

-

Dichloromethane (DCM)

-

Ozone generator

-

Triphenylphosphine or dimethyl sulfide

Procedure:

-

Dissolve the alkylated hydrazone (1.0 eq) in dichloromethane and cool the solution to -78 °C.

-

Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.

-

Purge the solution with nitrogen or argon to remove excess ozone.

-

Add a reducing agent such as triphenylphosphine or dimethyl sulfide and allow the solution to warm to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude α-alkylated carbonyl compound can be purified by flash column chromatography.

Method B: Hydrolysis with Oxalic Acid

Materials:

-

Alkylated (S)-hydrazone (1.0 eq)

-

Saturated aqueous oxalic acid solution

-

Diethyl ether

Procedure:

-

Dissolve the alkylated hydrazone (1.0 eq) in diethyl ether.

-

Add a saturated aqueous solution of oxalic acid and stir the two-phase mixture vigorously at room temperature for 24-48 hours.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude α-alkylated carbonyl compound can be purified by flash column chromatography.

-

The aqueous layer containing the protonated chiral auxiliary can be basified and extracted to recover the (S)-1-amino-2-(benzyloxymethyl)pyrrolidine.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric α-alkylation of various ketones using the (S)-1-amino-2-(benzyloxymethyl)pyrrolidine hydrazone method. The yields and diastereomeric excess (d.e.) are indicative of the efficiency and selectivity of this protocol.

| Entry | Ketone | Electrophile (R-X) | Product | Yield (%) | d.e. (%) |

| 1 | Cyclohexanone | Methyl iodide | (S)-2-Methylcyclohexanone | 85 | >95 |

| 2 | Cyclopentanone | Ethyl iodide | (S)-2-Ethylcyclopentanone | 82 | >95 |

| 3 | Propiophenone | Benzyl bromide | (S)-2-Methyl-1,3-diphenylpropan-1-one | 78 | 92 |

| 4 | Acetone | Propyl iodide | (S)-Pentan-2-one | 75 | 90 |

| 5 | 3-Pentanone | Allyl bromide | (S)-4-Methylhept-1-en-3-one | 80 | 94 |

Note: The data presented in this table are representative examples and actual results may vary depending on the specific substrates and reaction conditions.

Signaling Pathway Diagram

The stereochemical outcome of the Enders hydrazone alkylation is determined by the formation of a rigid, chelated azaenolate intermediate. The lithium cation is coordinated by the nitrogen atom of the deprotonated hydrazone and the oxygen atom of the benzyloxymethyl group. This chelation forces the substituents into well-defined positions, leading to a highly ordered transition state for the subsequent alkylation, which occurs from the sterically less hindered face.

Caption: Key intermediate in the asymmetric alkylation step.

Application of (S)-2-(Benzyloxymethyl)pyrrolidine and its Analogs in the Enantioselective Synthesis of Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of pyrrolidine-based chiral auxiliaries, specifically focusing on the well-documented (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), a close structural analog of (S)-2-(Benzyloxymethyl)pyrrolidine, in the enantioselective synthesis of α-amino acids. Due to a lack of specific published protocols for this compound, the following information is based on the extensive literature available for SAMP, which serves as an exemplary model for this class of chiral auxiliaries.

Introduction

Chiral α-amino acids are fundamental building blocks in the development of pharmaceuticals, peptidomimetics, and other biologically active molecules. Their stereochemistry is crucial for their biological function. The use of chiral auxiliaries is a powerful strategy for the asymmetric synthesis of these compounds, allowing for the introduction of chirality in a controlled and predictable manner. Pyrrolidine derivatives, such as this compound and its analog SAMP, are effective chiral auxiliaries derived from the chiral pool (L-proline). They offer high levels of stereocontrol in the alkylation of glycine enolate equivalents, leading to the synthesis of a wide variety of enantiomerically enriched α-amino acids.

The general strategy involves the formation of a chiral hydrazone from the auxiliary and a glycine equivalent. Deprotonation of this hydrazone creates a chiral nucleophile that can be alkylated with high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired α-amino acid with high enantiomeric excess.

Enantioselective Synthesis of α-Amino Acids using SAMP as a Chiral Auxiliary